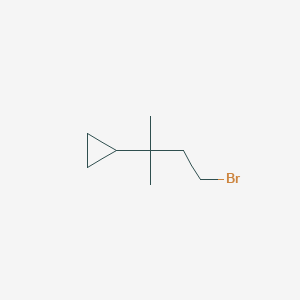
(4-Bromo-2-methylbutan-2-yl)cyclopropane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(4-Bromo-2-methylbutan-2-yl)cyclopropane” is a chemical compound with the CAS Number: 1909313-64-9 . It has a molecular weight of 191.11 .
Molecular Structure Analysis
The IUPAC name for this compound is “(4-bromo-2-methylbutan-2-yl)cyclopropane” and its InChI Code is 1S/C8H15Br/c1-8(2,5-6-9)7-3-4-7/h7H,3-6H2,1-2H3 . This indicates that the compound consists of a cyclopropane ring attached to a 4-bromo-2-methylbutan-2-yl group.Wissenschaftliche Forschungsanwendungen
Palladium-Catalyzed Ring Enlargement
Methylenecyclopropanes, which share structural similarity with "(4-Bromo-2-methylbutan-2-yl)cyclopropane," can be converted to cyclobutenes under the catalysis of palladium acetate. This reaction demonstrates the utility of cyclopropane derivatives in synthesizing more complex cyclic structures through ring enlargement processes (Shi et al., 2006).
Synthesis of Bicyclopropyl Derivatives
The synthesis of various 1-cyclopropylcyclopropane derivatives illustrates the versatility of cyclopropane derivatives in constructing complex molecular architectures. These compounds are prepared through reactions involving bromine/lithium exchange, highlighting the potential of cyclopropane derivatives in organic synthesis (Meijere et al., 2010).
Bioactive Cyclopropane Derivatives
The study on bromophenol derivatives with a cyclopropyl moiety reveals the biological relevance of cyclopropane derivatives. These compounds exhibit inhibitory activities against enzymes like carbonic anhydrase and acetylcholinesterase, suggesting their potential in treating diseases such as Alzheimer's and Parkinson's (Boztaş et al., 2019).
Tetraphosphine–Palladium-Catalyzed Synthesis of Enynes
The use of cyclopropane derivatives in palladium-catalyzed reactions to synthesize enynes demonstrates the compounds' utility in forming carbon-carbon bonds. This process highlights the role of cyclopropane derivatives in facilitating complex organic syntheses (Feuerstein et al., 2006).
Nickel-Catalyzed Rearrangements
Cyclopropylen-ynes undergo nickel-catalyzed rearrangements to form heterocycles. The selectivity of this reaction in producing cyclopentane or cycloheptene-based products underscores the cyclopropane derivatives' role in synthesizing diverse cyclic compounds (Zuo & Louie, 2005).
Safety and Hazards
Eigenschaften
IUPAC Name |
(4-bromo-2-methylbutan-2-yl)cyclopropane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15Br/c1-8(2,5-6-9)7-3-4-7/h7H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOKXAOMFVQPXRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCBr)C1CC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15Br |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Bromo-2-methylbutan-2-yl)cyclopropane | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(2-chloro-6-fluorophenyl)-1-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)propan-1-one](/img/structure/B2987150.png)
![2-[[3-(4-Bromophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2987153.png)
![N-(4-(benzo[d]thiazol-2-yl)phenyl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide](/img/structure/B2987155.png)
![2-(1-(4-fluorophenyl)-4-oxo-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)-N-(pyridin-4-ylmethyl)acetamide](/img/structure/B2987157.png)
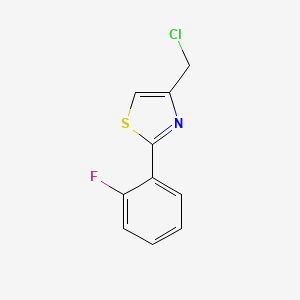

![N-((3-methoxytetrahydrothiophen-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2987163.png)
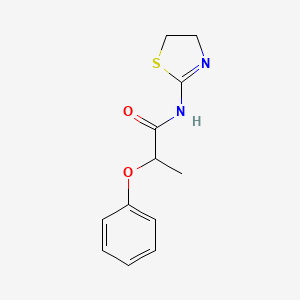

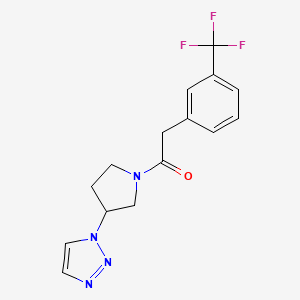
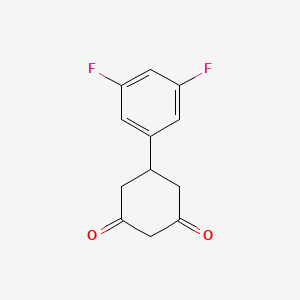
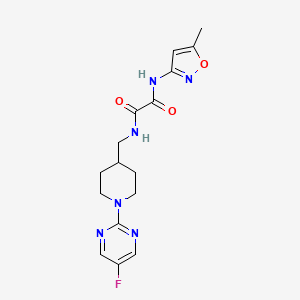
![2-[2-(Azepan-1-yl)-2-oxoethyl]sulfanyl-9-methylpyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2987170.png)
